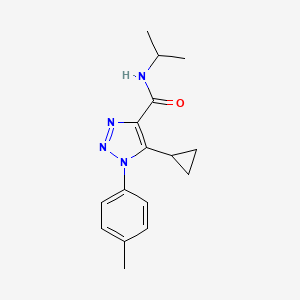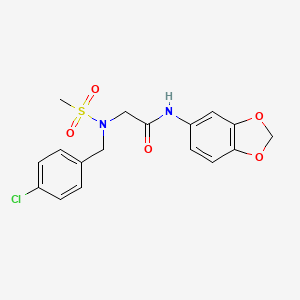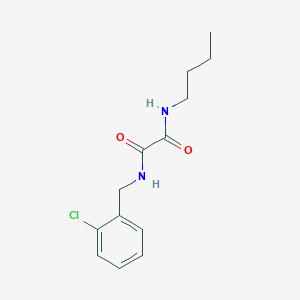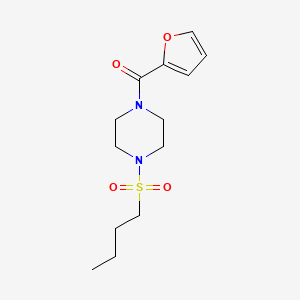![molecular formula C19H18BrN3O B4772692 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B4772692.png)
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide
説明
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide, also known as BODIPY TMR-X, is a fluorescent dye that has been widely used in scientific research. It is a small molecule that has a high quantum yield and photostability, making it an ideal tool for imaging and labeling biological samples.
作用機序
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X is a fluorescent dye that absorbs light at a specific wavelength and emits light at a longer wavelength. The absorption and emission spectra of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X are dependent on the polarity of the environment in which it is located. When 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X is bound to a biomolecule, such as a protein or lipid, its absorption and emission spectra are shifted, allowing for its detection and visualization.
Biochemical and Physiological Effects:
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X is a small molecule that does not have any known biochemical or physiological effects. It is not toxic to cells and tissues and does not interfere with cellular processes. However, it is important to note that the labeling of biomolecules with 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X may affect their function, and caution should be taken when interpreting results.
実験室実験の利点と制限
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, allowing for its labeling of intracellular structures. It has a high quantum yield and photostability, making it an ideal tool for imaging and tracking biological samples. However, there are also limitations to the use of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X. Its labeling of biomolecules may affect their function, and the labeling efficiency may vary depending on the biomolecule and labeling conditions.
将来の方向性
There are several future directions for the use of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X in scientific research. One direction is the development of new labeling strategies to improve the labeling efficiency and specificity of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X. Another direction is the use of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X in combination with other fluorescent dyes to enable multiplex imaging. Additionally, the use of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X in live-cell imaging and in vivo imaging is an area of active research. Finally, the development of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X-based biosensors for the detection of specific biomolecules and cellular processes is an exciting area of research.
Conclusion:
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X is a fluorescent dye that has been widely used in scientific research. Its high quantum yield and photostability make it an ideal tool for imaging and labeling biological samples. The labeling of biomolecules with 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X has enabled the visualization and tracking of intracellular structures and has been used in assays to detect enzyme activity and measure intracellular pH. While there are limitations to the use of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X, its future directions in scientific research are promising and will continue to advance our understanding of biological systems.
科学的研究の応用
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X has been widely used in scientific research due to its fluorescent properties. It has been used to label proteins, lipids, and nucleic acids in cells and tissues, allowing for their visualization and tracking. 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X has also been used in assays to detect enzyme activity and to measure intracellular pH. In addition, it has been used in drug discovery to screen for compounds that interact with specific targets.
特性
IUPAC Name |
(Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O/c1-13-5-4-6-16(9-13)22-19(24)15(12-21)10-14-7-8-18(23(2)3)17(20)11-14/h4-11H,1-3H3,(H,22,24)/b15-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVHYHZSVLJHGW-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)N(C)C)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)N(C)C)Br)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-isobutoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4772609.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4772612.png)


![N-(3,5-dimethylphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B4772619.png)

![N-(3-methoxypropyl)-N'-[2-(methylthio)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4772629.png)
![5-({3-[(cyclopropylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4772634.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4772648.png)
![6-chloro-N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]nicotinamide](/img/structure/B4772663.png)

![3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4772687.png)
![N-(2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethyl)benzenesulfonamide](/img/structure/B4772695.png)
